Peptide5

Vue d'ensemble

Description

Peptide5 est un peptide synthétique qui mime une séquence dans la boucle extracellulaire 2 de la Connexine43, une protéine de jonction intercellulaire trouvée dans la moelle épinière . La communication médiée par le canal de la Connexine43 est impliquée dans la mort cellulaire secondaire en propageant des molécules neurotoxiques des cellules blessées aux cellules saines adjacentes . This compound a montré qu'il réduisait les dommages tissulaires secondaires et améliorait la récupération fonctionnelle après une lésion de la moelle épinière .

Applications De Recherche Scientifique

Peptide5 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of gap junction proteins . In biology, this compound is used to investigate cell-to-cell communication and the role of connexin proteins in various physiological processes . In medicine, this compound has shown potential as a therapeutic agent for treating spinal cord injuries and reducing secondary tissue damage . Additionally, this compound is used in industry for the development of new drugs and therapeutic peptides .

Mécanisme D'action

Target of Action

Peptide5, a synthetic peptide, primarily targets Connexin 43 (Cx43) . Cx43 is a ubiquitously expressed gap junction protein found in various tissues, including the spinal cord . It plays a crucial role in cell-cell communication and is involved in various physiological processes.

Mode of Action

This compound acts as a mimetic of Cx43 , interacting with it to modulate its function . It has been shown to reduce secondary tissue damage and improve functional recovery after spinal cord injury (SCI) . This compound’s interaction with Cx43 results in the modulation of hemichannel activity, which is implicated in the propagation of neurotoxic molecules from injured cells to adjacent healthy cells .

Biochemical Pathways

This compound’s interaction with Cx43 influences several biochemical pathways. It has been shown to affect the insulin signaling (IS) pathway . The IS pathway is crucial for various cellular processes, including cell growth, differentiation, and metabolism . This compound’s modulation of this pathway can have significant downstream effects, potentially influencing a range of cellular functions.

Pharmacokinetics

The pharmacokinetics of peptides like this compound typically involve absorption, distribution, metabolism, and excretion (ADME) . Peptides generally have low oral bioavailability due to their susceptibility to enzymatic degradation and poor absorption. Therefore, they are often administered via intravenous, subcutaneous, or intramuscular routes . The distribution of peptides is mainly driven by diffusion and, to a lesser extent, convective extravasation . Peptides are freely filtered by the kidneys, contributing to their elimination .

Result of Action

The action of this compound results in molecular and cellular effects that can influence the overall health of an organism. For instance, in the context of SCI, this compound has been shown to reduce secondary tissue damage and improve functional recovery . This suggests that this compound can have a protective effect on cells, potentially mitigating the impact of injury or disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes or proteins in the body can affect the stability and efficacy of this compound . Additionally, the physiological state of the organism, such as the presence of inflammation or disease, can also influence the action of this compound .

Safety and Hazards

Orientations Futures

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . It is expected that the future peptide drug market will grow at a CAGR of 7.9%, reaching a market size of $35.8 billion in 2021 and $49.5 billion in 2027 . This review summarizes the efforts and achievements in peptide drug discovery, production, and modification, and their current applications .

Méthodes De Préparation

Peptide5 est synthétisé en utilisant des techniques standard de synthèse peptidique en phase solide (SPPS) . Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont protégés par des groupes spécifiques pour empêcher les réactions secondaires non désirées. Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour donner le produit final . Les méthodes de production industrielle pour this compound impliquent une SPPS à grande échelle, ce qui permet une production efficace et à haut rendement du peptide .

Analyse Des Réactions Chimiques

Peptide5 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le dithiothréitol et des réactifs de substitution comme l'acide iodoacétique . Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des groupes fonctionnels modifiés, ce qui peut affecter l'activité biologique du peptide .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique. En chimie, il est utilisé pour étudier la structure et la fonction des protéines de jonction intercellulaire . En biologie, this compound est utilisé pour étudier la communication intercellulaire et le rôle des protéines de connexine dans divers processus physiologiques . En médecine, this compound a montré un potentiel en tant qu'agent thérapeutique pour le traitement des lésions de la moelle épinière et la réduction des dommages tissulaires secondaires . De plus, this compound est utilisé dans l'industrie pour le développement de nouveaux médicaments et peptides thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en mimant une séquence dans la boucle extracellulaire 2 de la Connexine43 . Cette mimique permet à this compound de se lier à la Connexine43 et d'inhiber sa communication médiée par le canal . En bloquant la propagation des molécules neurotoxiques, this compound réduit la mort cellulaire secondaire et les dommages tissulaires . Les cibles moléculaires de this compound comprennent les hémicanaux et les jonctions intercellulaires de la Connexine43, qui sont impliquées dans la communication intercellulaire .

Comparaison Avec Des Composés Similaires

Peptide5 est unique en sa capacité à cibler spécifiquement la Connexine43 et à inhiber sa communication médiée par le canal . Des composés similaires comprennent d'autres peptides mimétiques de la Connexine43, tels que Gap26 et Gap27 . This compound s'est révélé plus efficace pour réduire les dommages tissulaires secondaires et améliorer la récupération fonctionnelle après une lésion de la moelle épinière . De plus, this compound a une plus grande stabilité dans le sérum humain par rapport à d'autres peptides mimétiques de la Connexine43 .

Propriétés

IUPAC Name |

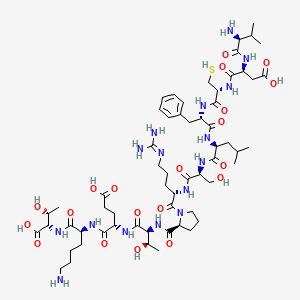

(4S)-5-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H98N16O20S/c1-29(2)24-37(69-51(87)38(25-33-14-8-7-9-15-33)70-54(90)41(28-97)73-52(88)39(26-44(82)83)71-56(92)45(62)30(3)4)50(86)72-40(27-77)53(89)68-36(17-12-22-65-60(63)64)58(94)76-23-13-18-42(76)55(91)74-46(31(5)78)57(93)67-35(19-20-43(80)81)48(84)66-34(16-10-11-21-61)49(85)75-47(32(6)79)59(95)96/h7-9,14-15,29-32,34-42,45-47,77-79,97H,10-13,16-28,61-62H2,1-6H3,(H,66,84)(H,67,93)(H,68,89)(H,69,87)(H,70,90)(H,71,92)(H,72,86)(H,73,88)(H,74,91)(H,75,85)(H,80,81)(H,82,83)(H,95,96)(H4,63,64,65)/t31-,32-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEAEIUDNCLZNN-VUZGFOMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H98N16O20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of Peptide5 and how does it interact with it?

A1: this compound targets Connexin43 (Cx43) [, ], a protein forming gap junction channels and hemichannels. This compound mimics a specific sequence within the extracellular loop 2 (EL2) of Cx43, allowing it to interact with the protein and modulate its channel activity [, , ].

Q2: How does this compound binding to Cx43 affect cellular processes?

A2: By binding to Cx43, this compound primarily inhibits the opening of Cx43 hemichannels [, ]. This inhibition reduces the release of signaling molecules, such as adenosine triphosphate (ATP), through these channels []. Consequently, this compound can attenuate downstream effects associated with excessive ATP release, including inflammation, cell death, and breakdown of cell-cell junctions [, , ].

Q3: Does this compound affect gap junctional communication?

A3: While this compound primarily targets hemichannels, studies show that at higher concentrations, it can also disrupt existing gap junctional communication []. This suggests a potential concentration-dependent dual effect on Cx43 channels.

Q4: What is the amino acid sequence of this compound?

A4: The amino acid sequence of this compound is VDCFLSRPTEKT [].

Q5: Are there any structural modifications of this compound being explored?

A5: Yes, researchers are investigating modified this compound analogs to improve stability and efficacy. These include N-terminal acylations [], S-lipidated lipopeptides with various lipid chains [], and a specific lipoamino acid modification [].

Q6: What are the routes of administration investigated for this compound?

A8: Studies have explored both local and systemic administration of this compound. Local administration has been investigated in spinal cord injury models [], while systemic intraperitoneal injections have also shown efficacy [, ]. Intravitreal injections have been tested for ocular applications [, ].

Q7: In what disease models has this compound shown therapeutic potential?

A9: Preclinical studies show promise for this compound in various models: * Spinal Cord Injury: Improved locomotor function, reduced pain hypersensitivity, and decreased lesion size in rat models [, ]. * Stroke: Attenuated brain microvascular endothelial cell injury in a hypoxia/reoxygenation model []. * Retinal Injury: Improved retinal function and reduced inflammation in a light-damaged rat model []. Enhanced neuroprotection in a retinal ischemia model []. * Diabetic Nephropathy: Protected against tubular epithelial cell injury and dysfunction in cell culture and potentially in vivo [, ].

Q8: Are there any specific drug delivery strategies being investigated for this compound?

A11: The development of lipidated this compound analogs, like SRPTEKT-Hdc, suggests a strategy to enhance its interaction with cell membranes and potentially improve its targeting to Cx43 []. Further research on targeted delivery approaches for specific tissues is crucial for maximizing its therapeutic potential.

Q9: What analytical methods are used to study this compound?

A12: Various techniques are employed to characterize and quantify this compound and its effects: * High-Performance Liquid Chromatography (HPLC): Used for peptide purification and analysis []. * Mass Spectrometry (MS): For structural characterization and quantification of this compound and its analogs [, ]. * Immunohistochemistry: To assess protein expression and localization in tissues [, , , ]. * Western Blotting: To measure protein levels in cells and tissues [, ]. * Electroretinography: To assess retinal function in animal models []. * Cell-based Assays: To evaluate cell viability, permeability, dye uptake, and other cellular responses [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B2875576.png)

![(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one](/img/structure/B2875578.png)

![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)

![4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2875580.png)

![N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE](/img/structure/B2875581.png)

![N-(4-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2875582.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2875589.png)

![N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)

![2-Chloro-N-[[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]propanamide](/img/structure/B2875594.png)

![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)